- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Cas no 64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium)

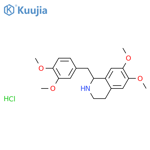

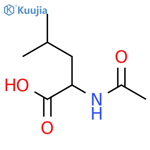

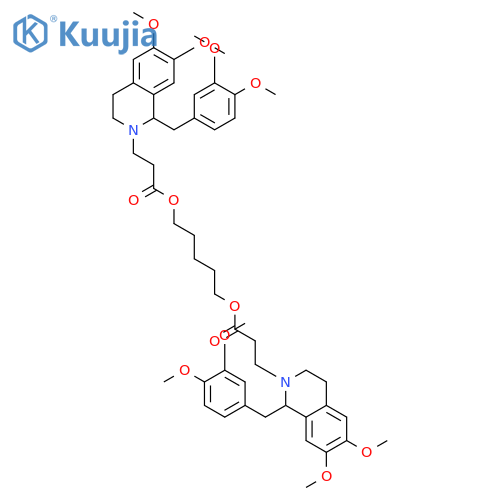

64228-84-8 structure

Nome del prodotto:(R,R)-N,N'-Didemethyl Atracurium

(R,R)-N,N'-Didemethyl Atracurium Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-[3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoate

- ISO010;

- ZZV7VAV7QX

- 2,2'-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]

- DTXSID20708213

- UNII-ZZV7VAV7QX

- Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}

- CISATRACURIUM BESILATE IMPURITY R [EP IMPURITY]

- Atracurium Besylate EP impurity B

- 64228-84-8

- 2,2'-(1,5-Pentanediyl) bis((1R)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate)

- PENTANE-1,5-DIYL BIS(3-((1R)-1-((3,4-DIMETHOXYPHENYL)METHYL)-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANOATE)

- 2(1H)-ISOQUINOLINEPROPANOIC ACID,1-[(3,4-DIMETHOXYPHENYL)METHYL]-3,4-DIHYDRO-6,7-DIMETHOXY-, 1,5-PENTANEDIYL ESTER, (R*,R*)-(-)-, ETHANEDIOATE

- 2(1H)-Isoquinolinepropanoic acid, 1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-, 2,2'-(1,5-pentanediyl) ester, (1R,1'R)-

- (R,R)-N,N'-Didemethyl atracurium

- SCHEMBL2797941

- (R,R)-N,N'-Didemethyl Atracurium

-

- Inchi: InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1

- Chiave InChI: KFNBBSMQNSQPPJ-GYOJGHLZSA-N

Proprietà calcolate

- Massa esatta: 988.45700

- Massa monoisotopica: 898.46157554Da

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 14

- Conta atomi pesanti: 65

- Conta legami ruotabili: 26

- Complessità: 1290

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 7.8

- Superficie polare topologica: 133Ų

Proprietà sperimentali

- PSA: 207.52000

- LogP: 6.80770

(R,R)-N,N'-Didemethyl Atracurium Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D439496-10mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 10mg |

$1499.00 | 2023-05-18 | ||

| TRC | D439496-1mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 1mg |

$190.00 | 2023-05-18 | ||

| TRC | D439496-25mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 25mg |

$ 800.00 | 2023-09-07 | ||

| TRC | D439496-5mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 5mg |

$173.00 | 2023-05-18 | ||

| TRC | D439496-50mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 50mg |

$1378.00 | 2023-05-18 |

(R,R)-N,N'-Didemethyl Atracurium Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Water ; rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

Riferimento

- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Water ; rt

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

Riferimento

- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

Riferimento

- Method for purifying Cisatracurium besylate, China, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Novel process for the preparation of cisatracurium besylate, India, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

Riferimento

- Preparation of cisatracurium besylate intermediate, China, , ,

(R,R)-N,N'-Didemethyl Atracurium Raw materials

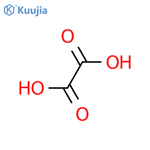

- Oxalic acid

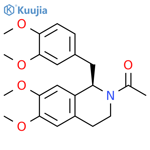

- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- (R)-tert-butyl Butyrate Norlaudanosine

- N-Acetyl-L-(-)-leucine

- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

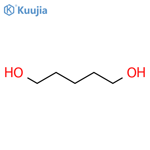

- pentane-1,5-diol

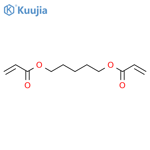

- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)

(R,R)-N,N'-Didemethyl Atracurium Preparation Products

(R,R)-N,N'-Didemethyl Atracurium Letteratura correlata

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium) Prodotti correlati

- 40747-13-5((1Z)-1-(1H-Indol-3-yl)ethanone oxime)

- 17544-07-9(1-Isopropylpyrrolidine)

- 851971-66-9(1-(3,5-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(2-methyl-1H-indol-3-yl)ethylthiourea)

- 934738-22-4(1-(Difluoromethyl)-4-(trifluoromethoxy)benzene)

- 194943-83-4(2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid)

- 5355-88-4(9,10-Anthracenedione,1-amino-6,7-dichloro-)

- 272447-40-2((S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione)

- 1243268-68-9(N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride)

- 58264-82-7(1H-2-Benzopyran-1-carboxylic acid, 3,4-dihydro-6-methoxy-1-methyl-)

- 1846582-38-4((1R,3S)-3-aminocyclopentanol;benzoic acid)

Fornitori consigliati

atkchemica

(CAS:64228-84-8)(R,R)-N,N'-Didemethyl Atracurium

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta